molecular formula C14H10N2O3 B14464173 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- CAS No. 73818-29-8

9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-

Cat. No.: B14464173
CAS No.: 73818-29-8
M. Wt: 254.24 g/mol
InChI Key: RMLMLEMGHAUXDM-UHFFFAOYSA-N
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Description

9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- is a complex organic compound that belongs to the class of β-carbolines. These compounds are known for their diverse biological activities and are found in various natural sources, including plants and animals. The structure of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- consists of a pyridine ring fused to an indole ring, with a carboxylic acid and an acetyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process forms the corresponding imine, which then undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide . Another method involves the reaction of 2-(2-bromophenyl)cyanoacetic ester with aromatic amines, leading to the formation of 2-amino-1-arylindole-3-carboxylic acid ethyl ester derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- involves its interaction with specific molecular targets and pathways. For example, it acts as a monoamine oxidase inhibitor, which can increase the levels of neurotransmitters like dopamine and serotonin in the brain . This action is beneficial in the treatment of conditions like depression and Parkinson’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group, in particular, may influence its reactivity and interactions with biological targets.

Biological Activity

9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- is a compound belonging to the β-carboline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimalarial, anticancer, and neuroprotective effects.

  • Molecular Formula : C₁₄H₁₀N₂O₃
  • Molecular Weight : 254.24 g/mol
  • CAS Number : 5488588

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of derivatives of pyridoindole compounds. For instance, a study identified a β-carboline derivative with significant activity against Plasmodium falciparum, showing an IC50 value of 250 nM against the Dd2 strain. This compound exhibited high selectivity and low cytotoxicity in human cells .

CompoundIC50 (nM)Selectivity Index
β-Carboline Derivative<2860>10

Anticancer Activity

The anticancer properties of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- have been investigated in various cancer cell lines. A notable study demonstrated that this compound induces apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity at concentrations as low as 10 μM. The morphological changes observed in treated cells further support its potential as an anticancer agent .

Cell LineConcentration (μM)Effect on Caspase-3 Activity
MDA-MB-231101.33–1.57 times increase

Neuroprotective Effects

Research has also indicated that certain β-carboline derivatives possess neuroprotective properties. These compounds have been shown to mitigate oxidative stress and exhibit anti-inflammatory effects in neuronal cells. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with neurodegeneration .

Case Studies

  • Antimalarial Study :
    • A series of pyridoindole derivatives were synthesized and evaluated for their antimalarial activity against P. falciparum. The study reported promising results with several compounds exhibiting IC50 values below 500 nM, indicating strong potential for further development as antimalarial agents .
  • Cancer Cell Line Evaluation :
    • In vitro studies on various cancer cell lines revealed that the compound significantly inhibited cell proliferation and induced apoptosis in MDA-MB-231 cells. This was corroborated by flow cytometry analyses showing cell cycle arrest at the G2/M phase .

Properties

CAS No.

73818-29-8

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

1-acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C14H10N2O3/c1-7(17)12-13-9(6-11(16-12)14(18)19)8-4-2-3-5-10(8)15-13/h2-6,15H,1H3,(H,18,19)

InChI Key

RMLMLEMGHAUXDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2

Origin of Product

United States

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